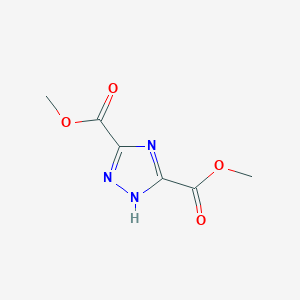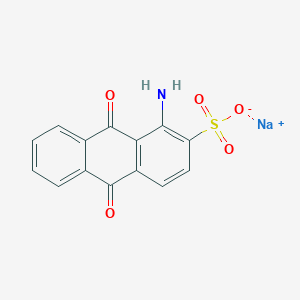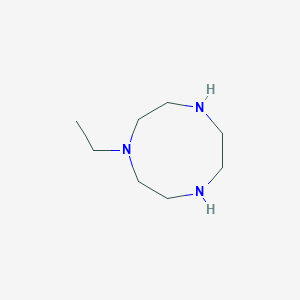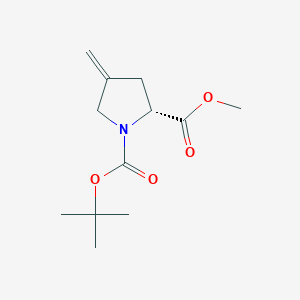
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Vue d'ensemble
Description
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Mécanisme D'action
Target of Action
Similar compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been reported to inhibit cyclin-dependent kinases (cdks), specifically cdk1 and cdk2 . CDKs are crucial for cell cycle regulation and are often targeted in cancer therapies .
Mode of Action
Similar triazole derivatives have been shown to interact with their targets (such as cdks) and inhibit their activities . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
Given the potential inhibition of cdks, it can be inferred that the compound may affect cell cycle regulation pathways .
Result of Action
Similar compounds have been shown to inhibit cellular proliferation in various human tumor cells, suggesting potential anti-cancer effects .
Analyse Biochimique
Biochemical Properties
Related compounds such as dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Molecular Mechanism
It is possible that it may interact with biomolecules and influence gene expression, similar to related compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethyl oxalate with hydrazine hydrate followed by cyclization with formic acid can yield the desired compound . The reaction typically requires heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .
Applications De Recherche Scientifique
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole-3,5-dicarboxylic acid: Similar structure but lacks the dimethyl ester groups.
1,2,4-Triazole-3,5-diamine: Contains amino groups instead of carboxylate esters.
3,5-Dimethyl-1,2,4-triazole: Lacks the carboxylate groups.
Uniqueness
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is unique due to its combination of the triazole ring with dimethyl ester groups, which imparts specific chemical properties and reactivity. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications .
Propriétés
IUPAC Name |
dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5(10)3-7-4(9-8-3)6(11)13-2/h1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVQCFVPDTUNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)







![1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate](/img/structure/B3393429.png)

![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)
